
1H-Tetrazole
Overview
Description
Tetrazole is a synthetic organic heterocyclic compound characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The parent compound has the formula CH₂N₄, and it exists in three isomeric forms: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. Tetrazoles are known for their aromaticity, with 1H- and 2H-tetrazole being aromatic, while 5H-tetrazole is non-aromatic . Tetrazoles have significant applications in pharmaceuticals, agriculture, and material science due to their unique structural and electronic properties .
Preparation Methods
Tetrazoles can be synthesized through various methods, including:
Reaction of Anhydrous Hydrazoic Acid and Hydrogen Cyanide: This method was used to prepare 1H-tetrazole for the first time.
Treatment of Organic Nitriles with Sodium Azide: This reaction, often catalyzed by iodine or silica-supported sodium bisulfate, is advantageous for synthesizing 5-substituted 1H-tetrazoles.
Deamination of 5-Aminotetrazole: This method involves the deamination of commercially available 5-aminotetrazole.
[3+2] Cycloaddition Reaction: This reaction between aryl diazonium and trimethylsilyldiazomethane is used to synthesize 2-aryl-2H-tetrazoles.
Industrial production methods often involve the use of environmentally benign catalysts and solvents to achieve high yields and purity .
3. Chemical Re
Biological Activity
1H-Tetrazole is a five-membered aromatic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, pharmacological properties, and case studies that illustrate its therapeutic potential.
1. Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through various methodologies, including one-pot multi-component reactions and cycloaddition reactions. Recent advancements have focused on enhancing yields and optimizing reaction conditions. For example, a study demonstrated the efficient synthesis of 5-substituted 1H-tetrazoles through a one-pot condensation reaction involving aromatic aldehydes, malononitrile, and sodium azide, achieving considerable product yields under mild conditions .
Table 1: Yields of Various this compound Derivatives
Compound | Reaction Conditions | Yield (%) |
---|---|---|
5-(4-methoxyphenyl)-1H-tetrazole | DCM, room temperature | 94% |
5-(2-furyl)-1H-tetrazole | MW irradiation, i-PrOH/water | 99% |
3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | One-pot reaction | 85% |
2. Pharmacological Properties
The biological activities of this compound derivatives are extensive, encompassing antimicrobial, antitumor, antioxidant, and antidiabetic effects.
2.1 Antimicrobial Activity
Research has indicated that certain 5-substituted 1H-tetrazoles exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. In vitro studies showed that these compounds can inhibit bacterial growth effectively . For instance, a series of synthesized tetrazoles demonstrated inhibitory action against Bacillus cereus and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents.
2.2 Antitumor Activity
The antitumor potential of this compound derivatives has been evaluated in several studies. One notable compound, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c), exhibited promising cytotoxic activity against epidermoid carcinoma cell lines (A431) and colon cancer cell lines (HCT116). The study reported an approximate lethal dose (LD50) assessment via oral administration in rats, indicating a favorable safety profile alongside potent anticancer activity .
Table 2: Summary of Biological Activities
Activity Type | Compound Name | Target Organism/Cell Line | Result |
---|---|---|---|
Antibacterial | Various 5-substituted tetrazoles | E. coli, S. aureus | Significant inhibition |
Antitumor | 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) | A431 (epidermoid carcinoma) | Potent cytotoxicity |
Antioxidant | Tetrazole derivatives | DPPH assay | Strong antioxidant activity |
3. Case Studies
Several case studies have illustrated the therapeutic potential of tetrazoles in various medical applications:
Case Study 1: Antidiabetic Effects
A study investigated the antidiabetic properties of a series of 5-substituted-1H-tetrazoles in genetically modified KKAy mice and Wistar fatty rats. The results indicated that these compounds effectively lowered blood glucose levels, suggesting their utility in diabetes management .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between tetrazole derivatives and specific enzymes such as CSNK2A1. The binding energies calculated for various derivatives indicate a strong affinity for the enzyme's active site, further supporting their role as potential therapeutic agents .
4. Conclusion
The biological activity of this compound is vast and varied, with significant implications for drug development across multiple therapeutic areas. The ongoing research into its derivatives continues to reveal promising antimicrobial, antitumor, antioxidant, and antidiabetic properties. As synthesis techniques improve and our understanding of these compounds deepens, it is likely that tetrazoles will play an increasingly important role in modern pharmacology.
Scientific Research Applications
Anticancer Activity
1H-Tetrazole derivatives have been extensively studied for their anticancer properties. Various synthesized compounds have shown significant inhibitory effects on different cancer cell lines:
- Breast Cancer : A series of 1,2-substituted tetrazole derivatives were evaluated against MCF-7 (ER positive) and MDA-MB-231 (ER negative) breast cancer cell lines. Compounds exhibited varying degrees of inhibition, with some showing IC50 values in micromolar concentrations, indicating their potential as selective anticancer agents .
- Cytotoxicity Studies : A study synthesized new tetrazole derivatives and screened them against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cell lines. Molecular docking studies established binding interactions with target proteins, further validating their anticancer potential .
Antimicrobial Properties
The antimicrobial activity of this compound derivatives has also gained attention:
- Synthesis and Screening : A new series of tetrazole derivatives was synthesized and subjected to antimicrobial screening. The results indicated that certain compounds exhibited potent activity against various bacterial strains, highlighting their potential use as antimicrobial agents .
Antiviral Activity
Tetrazoles have been investigated for their antiviral properties:
- Herpes Simplex Virus : Compounds such as 5-(phosphonomethyl)-1H-tetrazole were found to inhibit the replication of Herpes Simplex Viruses 1 and 2, showcasing the compound's potential in antiviral drug development .
Pesticidal Activity
Tetrazole derivatives have shown promise in agricultural applications, particularly as pesticides:
- A study highlighted the synthesis of tetrazole-containing compounds that demonstrated effective bioactivity against plant viruses, outperforming traditional pesticides like ribavirin in certain assays . This suggests potential for developing new agricultural chemicals based on tetrazole structures.
Photographic Applications
Tetrazoles are utilized in photography due to their ability to form stable complexes with metal ions:
- The incorporation of tetrazoles into photographic materials enhances sensitivity and stability, making them valuable in the field of imaging technologies .
Summary of Case Studies and Data Tables
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1H-tetrazole derivatives, and how are reaction conditions optimized?
- Methodology : The most common approach involves multicomponent reactions (MCRs). For 1-aryl derivatives, aniline, triethyl orthoformate, and sodium azide are reacted in water using a Cu(II)-functionalized Fe₃O₄@SiO₂ nano-catalyst (0.9 mol%, 40°C, 20 min) . For 5-aryl derivatives, benzaldehyde derivatives, hydroxylamine hydrochloride, and sodium azide are used under similar conditions. Solvent selection (water) and catalyst loading are critical for yield optimization (up to 96%) .
Q. How is the structural integrity of synthesized this compound derivatives validated?
- Methodology : Characterization relies on ¹H/¹³C NMR to confirm substitution patterns and purity . For catalyst systems, AAS/ICP-OES quantifies Cu(II) loading (e.g., 0.72–0.83 mmol/g), ensuring reproducibility .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Guidelines : Use tight-seal goggles, impermeable gloves, and respiratory protection to avoid inhalation/contact. Dispose of waste via regulated channels (non-household) due to explosive risks in powdered form .
Q. How do electronic properties of substituents influence 5-aryl-1H-tetrazole synthesis?
- Analysis : Electron-withdrawing groups (e.g., nitro) on benzaldehyde derivatives reduce reaction efficiency (60–70% yield), while electron-donating groups (e.g., methoxy) improve yields (85–90%) due to stabilized intermediates .
Q. What solvents and temperatures maximize yield in this compound synthesis?
- Optimization : Water is preferred for eco-friendly synthesis. Temperatures >40°C risk side reactions, while <30°C slow kinetics. Catalyst recovery (via magnetism) enables 5–7 reuse cycles without significant activity loss .
Advanced Research Questions
Q. How do heterogeneous nano-catalysts enhance green synthesis of 1H-tetrazoles?
- Mechanistic Insight : Fe₃O₄@SiO₂-Schiff base-Cu(II) nano-catalysts activate carbonyl groups via Lewis acid interactions, enabling oxime formation and azide cyclization. The magnetically recoverable catalyst reduces waste and improves atom economy (TON: 110–130) .
Q. What kinetic models predict thermal hazards of this compound derivatives?
- Methodology : TG-DSC-FTIR analyses coupled with Friedman isoconversional models (activation energy: 120–150 kJ/mol) reveal two-stage decomposition pathways. Hazard prediction uses ASTM E698 for assessing critical ignition temperatures .
Q. How do this compound derivatives interact with nitrocellulose (NC) in energetic composites?
- Interaction Study : Amino-substituted tetrazoles (e.g., 5-ATZ) form hydrogen bonds with NC, altering pyrolysis pathways. Kinetic analysis (Kissinger method) shows reduced activation energy (ΔE: ~15 kJ/mol) compared to unmodified NC .
Q. Why are alternative activators (e.g., ETT/BTT) preferred over this compound in oligonucleotide synthesis?
- Limitations : this compound’s higher pKa (4.8 vs. 4.1–4.3 for BTT/ETT) slows phosphoramidite activation. Lower solubility (0.50M vs. 0.75M for ETT) and explosive classification further limit its use in large-scale DNA/RNA synthesis .
Q. What computational tools aid in designing this compound-based enzyme inhibitors?
- Design Strategy : Docking studies (e.g., with PfDHFR) reveal tetrazole’s 2N/4N atoms form hydrogen bonds with active-site residues (Asn258, Lys352). MD simulations validate conformational stability (RMSD < 2.0 Å) .
Properties
IUPAC Name |
2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGUADJHNHALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4 | |
Record name | 1H-TETRAZOLE | |
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DSSTOX Substance ID |
DTXSID5075280 | |
Record name | 1H-Tetrazole | |
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Molecular Weight |
70.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |
Record name | 1H-TETRAZOLE | |
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CAS No. |
288-94-8, 100043-29-6 | |
Record name | 1H-TETRAZOLE | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Record name | 2H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-tetrazole | |
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Record name | 1,2,3,4-TETRAZOLE | |
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